molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

Cat. No. B2866186
CAS RN: 2059914-34-8
M. Wt: 257.337
InChI Key: WOUOAMIMUMVMDK-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 . It’s a research-use-only product .

Scientific Research Applications

Analgesic Activity

The compound has been studied for its potential use as an analgesic agent. Its structure is similar to that of pyrrolo[3,4-c]pyridine derivatives, which have shown significant promise in pain management. These derivatives can interact with biological targets that modulate pain signals, offering a new avenue for the development of painkillers .

Sedative Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share a structural resemblance with the compound , possess sedative properties. This suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” could be useful in the development of new sedatives .

Antidiabetic Potential

The biological activity of pyrrolo[3,4-c]pyridine derivatives extends to antidiabetic effects. Given the structural similarity, “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may also exhibit potential in treating diabetes by influencing glucose metabolism or insulin signaling .

Antimycobacterial Use

Some pyrrolo[3,4-c]pyridine derivatives have been found to have antimycobacterial activity, which could make them valuable in the fight against tuberculosis and other mycobacterial infections. This compound could be explored for similar applications .

Antiviral Applications

The compound’s framework is conducive to antiviral activity, as seen in related pyrrolo[3,4-c]pyridine derivatives. It could be used in the synthesis of agents targeting various viral infections, including HIV-1, by inhibiting essential viral enzymes or replication processes .

Antitumor and Anticancer Roles

“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may serve as a scaffold for developing antitumor and anticancer agents. Its structure is similar to compounds that have shown activity against cancer cells, possibly through mechanisms like topoisomerase inhibition .

Neuroprotective Effects

Given the neuroactive potential of related compounds, this chemical could be investigated for its neuroprotective effects. It might offer therapeutic benefits in neurodegenerative diseases or conditions involving neural damage .

Immune System Modulation

The compound could have applications in modulating the immune system. Pyrrolo[3,4-c]pyridine derivatives have been shown to affect immune responses, which suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” might be useful in treating autoimmune diseases or in immunotherapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] }

CAS RN

2059914-34-8

Molecular Formula

C15H19N3O

Molecular Weight

257.337

IUPAC Name

3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one

InChI

InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19)

InChI Key

WOUOAMIMUMVMDK-HAQNSBGRSA-N

SMILES

C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2

solubility

not available

Origin of Product

United States

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